molecular formula C9H10F2O B1629159 3-(2,6-Difluorophenyl)propan-1-ol CAS No. 401939-88-6

3-(2,6-Difluorophenyl)propan-1-ol

Cat. No. B1629159
M. Wt: 172.17 g/mol
InChI Key: RNROUPWIMQVAJF-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that belongs to the family of alcohols.

Scientific Research Applications

Stereocontrolled Synthesis

Shimizu, Sugiyama, and Fujisawa (1996) discuss the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution, leading to the conversion into 1,1,1-trifluoro-2,3-epoxypropane or its use as latent epoxypropane via sulfonium salt formation. This study highlights the potential of 3-(2,6-Difluorophenyl)propan-1-ol in stereocontrolled synthesis processes (Shimizu, Sugiyama, & Fujisawa, 1996).

Radical Cations in EPR Spectroscopy

Eberson, Hartshorn, Persson, and Radner (1997) explored the application of hexafluoropropan-2-ol (HFP) in electron paramagnetic resonance (EPR) spectroscopy. They found that HFP's properties, like high hydrogen bonding donor strength and high polarity, make it an ideal solvent for radical cations, aiding in EPR spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).

Catalytic Applications in Organic Chemistry

Erker (2005) discusses the use of tris(pentafluorophenyl)borane in organic and organometallic chemistry, highlighting its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. The unique properties of B(C6F5)3, akin to those in 3-(2,6-Difluorophenyl)propan-1-ol, make it a useful Lewis acid in various chemical reactions (Erker, 2005).

Synthesis of Antifungal Agents

Lima-Neto et al. (2012) describe the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including halogen-substituted compounds similar to 3-(2,6-Difluorophenyl)propan-1-ol. These compounds show promise as antifungal agents, particularly against various Candida species, indicating the potential biomedical applications of related compounds (Lima-Neto et al., 2012).

Antifungal Activities of Triazole Derivatives

Tang et al. (2013) synthesized and evaluated the antifungal activities of 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, showcasing strong antifungal properties against Candida species. This study demonstrates the significant potential of fluoro-substituted propanol derivatives in developing antifungal medications (Tang et al., 2013).

Inhibition of Carbon Steel Corrosion

Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol, demonstrating their effectiveness as anodic inhibitors for carbon steel corrosion. The study provides insight into the use of propan-2-ol derivatives in industrial applications for corrosion inhibition (Gao, Liang, & Wang, 2007).

Chemosensors for Fe(III) and Explosives Detection

Li et al. (2013) developed chemosensors based on oligofluoranthene, a compound with structural similarities to 3-(2,6-Difluorophenyl)propan-1-ol, for detecting Fe(III) ions and explosives. The study highlights the potential of fluorine-containing compounds in fabricating low-cost, high-performance chemosensors for environmental and security applications (Li et al., 2013).

Photoinduced Reactivity in Polymerizations

Rosspeintner et al. (2009) investigated the photoinduced reactivity of compounds in the presence of propan-2-ol, highlighting its role in radical polymerizations. This study underscores the utility of propan-2-ol derivatives in advanced materials science, particularly in the field of polymer chemistry (Rosspeintner et al., 2009).

properties

IUPAC Name

3-(2,6-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNROUPWIMQVAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634559
Record name 3-(2,6-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)propan-1-ol

CAS RN

401939-88-6
Record name 3-(2,6-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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